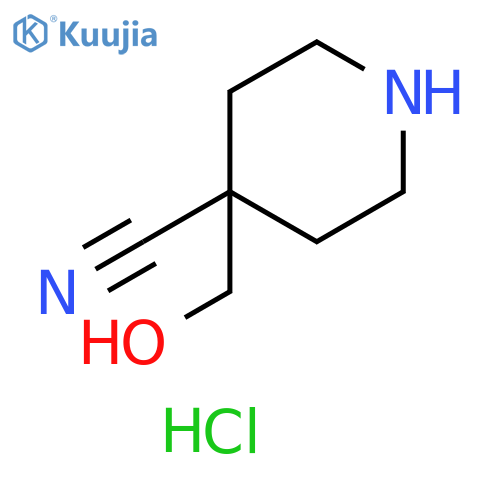Cas no 1345728-51-9 (4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1))

1345728-51-9 structure
商品名:4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)
CAS番号:1345728-51-9
MF:C7H13ClN2O
メガワット:176.643920660019
MDL:MFCD31801567
CID:5240449
PubChem ID:86677054
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)
- QBCZSQPPXBMBLB-UHFFFAOYSA-N
- DB-152926
- 1345728-51-9
- SCHEMBL14716385
- 4-(hydroxymethyl)piperidine-4-carbonitrile;hydrochloride
- 4-(Hydroxymethyl)-4-piperidinecarbonitrile hydrochloride
- CS-0376238
- 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride
- F83893
-
- MDL: MFCD31801567
- インチ: 1S/C7H12N2O.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-4,6H2;1H
- InChIKey: QBCZSQPPXBMBLB-UHFFFAOYSA-N
- ほほえんだ: C(C1(CCNCC1)CO)#N.Cl
計算された属性
- せいみつぶんしりょう: 176.0716407g/mol
- どういたいしつりょう: 176.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446908-1g |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | 98% | 1g |
¥5896 | 2023-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446908-250mg |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | 98% | 250mg |
¥2872 | 2023-02-28 | |
| AstaTech | F83893-1/G |
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE |
1345728-51-9 | 95% | 1g |
$857 | 2023-09-18 | |
| AstaTech | F83893-5/G |
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE |
1345728-51-9 | 95% | 5g |
$1975 | 2023-09-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1446908-100mg |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | 98% | 100mg |
¥2154 | 2023-02-28 | |
| Aaron | AR024VPA-250mg |
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride |
1345728-51-9 | 97% | 250mg |
$332.00 | 2025-02-13 | |
| Aaron | AR024VPA-5g |
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride |
1345728-51-9 | 97% | 5g |
$1412.00 | 2025-02-13 | |
| Aaron | AR024VPA-100mg |
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride |
1345728-51-9 | 97% | 100mg |
$200.00 | 2025-02-13 | |
| AstaTech | F83893-0.25/G |
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE |
1345728-51-9 | 95% | 0.25g |
$452 | 2023-09-18 | |
| 1PlusChem | 1P024VGY-250mg |
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride |
1345728-51-9 | ≥97.0% | 250mg |
$596.00 | 2023-12-22 |
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
1345728-51-9 (4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
